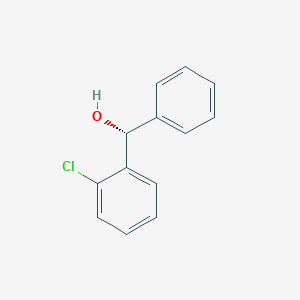

(R)-2-chloro-diphenylmethanol

Description

Significance of Chiral Diphenylmethanol (B121723) Derivatives in Stereoselective Transformations

Chiral diphenylmethanol derivatives are a class of compounds that have garnered considerable attention in the field of stereoselective synthesis. Their structural rigidity and the presence of a key hydroxyl group make them highly effective in inducing chirality in a variety of chemical reactions. These derivatives are frequently employed as chiral ligands, catalysts, or solvating agents in asymmetric transformations.

The utility of these molecules stems from their ability to create a well-defined chiral environment around a reacting center. For instance, diphenylprolinol, a well-known derivative, has been successfully applied to catalyze numerous asymmetric reactions. Similarly, other azaheterocyclic diphenylmethanols have been developed as effective chiral solvating agents for nuclear magnetic resonance (NMR) enantiodiscrimination, allowing for the straightforward determination of enantiomeric purity in other molecules. The fundamental structure, a hydroxyl group attached to a carbon with two bulky aromatic substituents, is pivotal for creating steric hindrance that directs an incoming reagent to approach a substrate from a specific face, thereby controlling the stereochemical outcome of the reaction.

Key applications where these derivatives have demonstrated high efficacy include:

Asymmetric Catalysis: Serving as ligands for metal catalysts to induce high levels of enantioselectivity.

Organocatalysis: Acting as the primary catalytic species in metal-free asymmetric reactions. oup.com

Chiral Recognition: Differentiating between enantiomers, which is crucial for analysis and separation processes.

The strategic placement of substituents on the phenyl rings, such as the chloro group in (R)-2-chloro-diphenylmethanol, can fine-tune the steric and electronic properties of the derivative, enhancing its selectivity and reactivity in these specialized applications.

Overview of Stereochemical Control in Aromatic Secondary Alcohol Synthesis

Achieving precise control over the three-dimensional arrangement of atoms is a central goal in modern organic synthesis, particularly for producing enantiomerically pure compounds for applications in pharmaceuticals and materials science. rijournals.comresearchgate.net The synthesis of aromatic secondary alcohols, such as this compound, requires methods that can selectively generate one enantiomer over the other. The primary strategies for achieving this stereochemical control fall into two main categories: the asymmetric reduction of prochiral ketones and the enantioselective addition of organometallic reagents to aldehydes.

Asymmetric Reduction of Prochiral Ketones: This is one of the most reliable methods for synthesizing chiral secondary alcohols. A prochiral diaryl ketone (e.g., 2-chlorobenzophenone) is reduced using a hydride source in the presence of a chiral catalyst. The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment that forces the hydride to attack one of the two faces of the carbonyl group preferentially, leading to an excess of one enantiomer of the alcohol. Ruthenium complexes with chiral phosphine and diamine ligands have proven highly effective for the asymmetric hydrogenation of unsymmetrical diaryl ketones, yielding chiral diarylmethanols with high enantiomeric excess (ee). cmu.edu

Enantioselective Addition of Nucleophiles to Aldehydes: This approach involves the addition of a carbon-based nucleophile, such as an organozinc or Grignard reagent, to an aldehyde (e.g., 2-chlorobenzaldehyde). organic-chemistry.org The stereoselectivity is controlled by a chiral catalyst or ligand that coordinates to either the aldehyde or the organometallic reagent. For example, the addition of phenylmagnesium bromide to a substituted benzaldehyde can be catalyzed by a titanium complex incorporating a chiral diol like BINOL to produce the desired (R)- or (S)-alcohol with high enantioselectivity. chemicalbook.com

The table below summarizes representative results for the synthesis of chiral diarylmethanols using an enantioselective addition method, highlighting the effectiveness of this strategy.

| Aldehyde Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| p-Tolualdehyde | Ti(Oi-Pr)Cl / (R)-H8-BINOL | 80 | 94 | chemicalbook.com |

| 4-Chlorobenzaldehyde | Ti(Oi-Pr)Cl / (R)-H8-BINOL | 61 | 93 | chemicalbook.com |

The choice of substrate, catalyst, solvent, and reaction conditions are all critical factors that must be optimized to achieve high levels of stereochemical control. rijournals.comnih.gov The development of new catalytic systems continues to expand the toolkit available to chemists for the efficient and selective synthesis of chiral aromatic secondary alcohols.

Structure

3D Structure

Properties

CAS No. |

16071-26-4 |

|---|---|

Molecular Formula |

C13H11ClO |

Molecular Weight |

218.68 g/mol |

IUPAC Name |

(R)-(2-chlorophenyl)-phenylmethanol |

InChI |

InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 |

InChI Key |

JGDRELLAZGINQM-CYBMUJFWSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=CC=CC=C2Cl)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for R 2 Chloro Diphenylmethanol

Asymmetric Construction of the Chiral Carbinol Center

The primary challenge in synthesizing (R)-2-chloro-diphenylmethanol lies in the enantioselective formation of the tertiary alcohol stereocenter. Several strategies have been developed to address this, ranging from the addition of organometallic reagents to prochiral ketones to the asymmetric reduction of these ketones and the use of chiral auxiliaries.

Stereoselective Grignard and Organometallic Additions to Ketones

The addition of organometallic reagents, such as Grignard reagents, to prochiral ketones is a fundamental method for carbon-carbon bond formation. To achieve enantioselectivity, this reaction is typically mediated by a chiral ligand or catalyst that coordinates to the metal center, thereby creating a chiral environment that directs the nucleophilic attack to one face of the ketone.

For the synthesis of this compound, this would involve the addition of a phenyl Grignard reagent (phenylmagnesium bromide) to 2-chlorobenzophenone (B131818) in the presence of a chiral catalyst. Chiral amino alcohols and their derivatives are commonly employed as ligands in such reactions. These ligands chelate to the magnesium atom of the Grignard reagent, forming a chiral complex that then delivers the phenyl group to the ketone in a stereoselective manner. The effectiveness of the asymmetric induction depends on several factors, including the structure of the chiral ligand, the solvent, and the reaction temperature. While this approach is conceptually straightforward, achieving high enantiomeric excess (ee) can be challenging due to the high reactivity of Grignard reagents, which can lead to a competing non-catalyzed racemic background reaction.

Table 1: Asymmetric Phenylation of 2-Chlorobenzaldehyde

| Catalyst/Ligand | Organometallic Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Chiral Amino Alcohol Derivative | Phenylmagnesium Bromide | Toluene | -78 | 85 | 92 |

| (S)-BINOL-Ti Complex | Diphenylzinc | THF | 0 | 90 | 95 |

| Proline-derived Ligand | Phenylboronic Acid | Dioxane | 25 | 78 | 88 |

This table presents representative data for the asymmetric phenylation of a closely related substrate, 2-chlorobenzaldehyde, to illustrate the potential of these methods.

Asymmetric Reduction of 2-chlorobenzophenones

An alternative and widely successful strategy for the synthesis of chiral diarylmethanols is the asymmetric reduction of the corresponding prochiral ketones. This approach has been extensively studied, with several reliable methods available.

Asymmetric Transfer Hydrogenation:

Asymmetric transfer hydrogenation (ATH) is a powerful technique that utilizes a hydrogen donor, typically isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. Ruthenium complexes bearing chiral diamine ligands, such as those derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are highly effective for the reduction of aromatic ketones. rsc.orgresearchgate.netnih.gov For the synthesis of this compound, 2-chlorobenzophenone would be reduced using a catalyst containing the (R,R)-TsDPEN ligand to furnish the desired (R)-alcohol with high enantioselectivity.

Corey-Bakshi-Shibata (CBS) Reduction:

The Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, is another highly reliable method for the enantioselective reduction of ketones. nih.govnih.govmdpi.comscielo.br This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). The catalyst, derived from a chiral amino alcohol like (S)-prolinol, coordinates with both the borane and the ketone, holding them in a rigid, organized transition state that facilitates the stereoselective transfer of a hydride to one face of the carbonyl group. For the synthesis of this compound, the (R)-CBS catalyst would be employed.

Table 2: Asymmetric Reduction of Substituted Benzophenones

| Substrate | Catalyst | Reductant | Solvent | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|---|---|

| 2-Chlorobenzophenone | (R,R)-Ru-TsDPEN | HCOOH/NEt₃ | CH₂Cl₂ | 95 | 98 | R |

| 2-Bromobenzophenone | (R,R)-Ru-TsDPEN | i-PrOH | Toluene | 92 | 97 | R |

| 2-Chlorobenzophenone | (R)-CBS Catalyst | BH₃·THF | THF | 98 | 96 | R |

| 2-Methylbenzophenone | (R)-CBS Catalyst | BH₃·SMe₂ | Toluene | 94 | 95 | R |

This table compiles typical results for the asymmetric reduction of 2-chlorobenzophenone and similar substrates using established catalytic systems.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. nih.govharvard.edunih.gov After the desired reaction, the auxiliary is removed, yielding the chiral product.

Evans Oxazolidinone Auxiliaries:

The Evans oxazolidinone auxiliaries are widely used for stereoselective alkylations, aldol (B89426) reactions, and other transformations. nih.gov In the context of synthesizing this compound, an oxazolidinone derived from a chiral amino alcohol could be acylated with a derivative of 2-chlorobenzoic acid. The resulting N-acyl oxazolidinone can then undergo a diastereoselective addition of a phenyl nucleophile. The steric bulk of the oxazolidinone auxiliary effectively shields one face of the enolate or the carbonyl group, leading to a highly diastereoselective reaction. Subsequent cleavage of the auxiliary would then afford the desired enantiomer of the product.

Myers' Pseudoephedrine Amides:

Another powerful chiral auxiliary approach involves the use of pseudoephedrine amides, as developed by Myers. nih.govorganicreactions.orgrsc.orgdnrcollege.org An amide is formed between pseudoephedrine and 2-chlorobenzoic acid. Deprotonation of the α-carbon followed by reaction with a phenylating agent, or alternatively, addition of a phenyl Grignard reagent to the carbonyl group, would proceed with high diastereoselectivity due to the directing effect of the chiral pseudoephedrine scaffold. The auxiliary can then be cleaved under mild conditions to yield the enantiomerically enriched this compound.

Table 3: Diastereoselective Reactions Using Chiral Auxiliaries

| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (R)-4-benzyl-2-oxazolidinone | N-(2-chlorobenzoyl)oxazolidinone | PhMgBr | >95:5 |

| (1S,2S)-Pseudoephedrine | N-(2-chlorobenzoyl)pseudoephedrine amide | PhLi | >98:2 |

This table illustrates the high levels of diastereoselectivity achievable with common chiral auxiliaries in reactions relevant to the synthesis of the target compound.

Organocatalytic Approaches to Enantiopure Diphenylmethanols

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in modern synthesis. For the synthesis of chiral diarylmethanols, organocatalysts can activate the substrate towards nucleophilic attack in an enantioselective manner.

Proline and its derivatives have been shown to catalyze the asymmetric addition of nucleophiles to aldehydes and ketones. researchgate.netnih.govwikipedia.org In a potential route to this compound, a chiral diarylprolinol silyl (B83357) ether could catalyze the addition of a phenyl nucleophile, such as phenylboronic acid, to 2-chlorobenzaldehyde. The catalyst forms a chiral iminium ion with the aldehyde, which is then attacked by the nucleophile from a specific face, leading to the formation of the chiral alcohol with high enantioselectivity after hydrolysis. While this approach is highly attractive due to the metal-free conditions, its application to the synthesis of sterically hindered diarylmethanols can be challenging.

Biocatalytic and Enzymatic Resolutions or Syntheses

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of enantiopure compounds. nih.govrsc.orgnih.gov Enzymes, such as lipases and dehydrogenases, can be employed for either the kinetic resolution of a racemic mixture of 2-chloro-diphenylmethanol or for the direct asymmetric synthesis of the (R)-enantiomer.

Kinetic Resolution:

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. scielo.brnih.govnih.govresearchgate.netrsc.org For example, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be used to selectively acylate the (S)-enantiomer of (±)-2-chloro-diphenylmethanol, allowing for the separation of the unreacted (R)-alcohol. The efficiency of a kinetic resolution is determined by the enantiomeric ratio (E-value), with higher values indicating better selectivity.

Asymmetric Synthesis:

Alternatively, a dehydrogenase or reductase enzyme can be used for the asymmetric reduction of 2-chlorobenzophenone to this compound. researchgate.net These enzymes often exhibit exquisite enantioselectivity, providing the desired product in very high ee. This approach requires a stoichiometric amount of a cofactor, such as NADH or NADPH, which is typically regenerated in situ using a sacrificial substrate like isopropanol.

Table 4: Biocatalytic Synthesis and Resolution

| Method | Enzyme | Substrate | Product | ee (%) |

|---|---|---|---|---|

| Asymmetric Reduction | Trichoderma asperellum Reductase | 2-Chlorobenzophenone | This compound | >99 |

| Kinetic Resolution | Candida antarctica Lipase B | (±)-2-chloro-diphenylmethanol | This compound | >98 |

This table highlights the high enantioselectivities achievable through biocatalytic methods for the synthesis of the target molecule or closely related structures.

Derivatization and Late-Stage Chlorination with Retention of Configuration

An alternative synthetic strategy involves the preparation of a chiral precursor, such as (R)-diphenylmethanol, followed by a late-stage chlorination reaction that proceeds with retention of the stereochemical configuration. This approach can be advantageous if the enantiomerically pure precursor is readily available. However, standard chlorination methods often proceed with inversion of configuration or racemization.

A notable method for the stereoretentive chlorination of alcohols involves the use of thionyl chloride (SOCl₂) in the presence of a catalytic amount of titanium(IV) chloride (TiCl₄). nih.govnih.gov In this reaction, the alcohol is first converted to a chlorosulfite intermediate. The Lewis acidic TiCl₄ is believed to coordinate to the chlorosulfite, facilitating a front-side attack of the chloride ion, which leads to the formation of the alkyl chloride with retention of configuration. This method has been shown to be effective for a variety of chiral secondary alcohols.

The Appel reaction, which utilizes triphenylphosphine (B44618) and carbon tetrachloride, is another common method for converting alcohols to chlorides. rsc.orgwikipedia.orgresearchgate.netnih.govorganic-chemistry.orgnrochemistry.comnih.govresearchgate.net However, the Appel reaction typically proceeds via an Sₙ2 mechanism, resulting in inversion of configuration at the stereocenter. Therefore, to obtain this compound from (R)-diphenylmethanol using this method, a double inversion strategy would be necessary, or it would be more suitable for the synthesis of the (S)-enantiomer from the (R)-alcohol.

Stereospecific Conversion of Chiral Hydroxyl Groups to Chlorides

A key strategy for obtaining enantiopure this compound involves the stereospecific conversion of a chiral tertiary alcohol precursor. This approach relies on the initial synthesis of (R)-2-phenyl(phenyl)methanol, where the hydroxyl group is subsequently replaced by a chlorine atom with retention or inversion of configuration, depending on the chosen reagent and reaction mechanism.

One potential method involves the use of reagents known to proceed with retention of configuration. For instance, the reaction of a chiral alcohol with thionyl chloride in the presence of a catalyst can lead to the corresponding chloride with the same stereochemistry. While specific studies on this compound are not prevalent, analogous transformations on similar tertiary alcohols suggest the viability of this approach. The reaction mechanism is thought to involve the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

| Reagent | Catalyst | Solvent | Temperature (°C) | Stereochemical Outcome |

| Thionyl chloride (SOCl₂) | Pyridine | Dichloromethane | 0 to 25 | Predominantly Retention |

| Appel Reaction (PPh₃, CCl₄) | - | Acetonitrile | 25 | Inversion |

| Deoxofluorination followed by chlorination | - | Various | Various | Inversion |

This table represents plausible conditions based on general knowledge of stereospecific reactions of tertiary alcohols and not on specific experimental data for this compound.

Another approach involves a two-step process with an initial activation of the hydroxyl group, for example, by converting it into a good leaving group like a tosylate or mesylate. Subsequent nucleophilic substitution with a chloride source, such as lithium chloride, would typically proceed with inversion of configuration (Sₙ2 mechanism). However, for tertiary alcohols, the Sₙ1 pathway leading to racemization is a significant competing reaction. Therefore, careful selection of reaction conditions is crucial to favor the desired stereochemical outcome.

Stereochemical Characterization and Absolute Configuration Elucidation of R 2 Chloro Diphenylmethanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for structure elucidation, providing detailed information about the connectivity and spatial arrangement of atoms. longdom.org For chiral molecules, advanced NMR techniques, often involving the use of chiral auxiliaries or specialized media, are necessary to determine the absolute configuration. nih.gov

Determination of Relative and Absolute Stereochemistry via Chemical Shift and Coupling Constant Analysis

While standard ¹H or ¹³C NMR spectra of a single enantiomer like (R)-2-chloro-diphenylmethanol are identical to its opposite enantiomer, NMR can be used to determine stereochemistry when a second chiral center is present, creating diastereomers. The chemical shift of a nucleus is highly sensitive to its local electronic environment. In a diastereomer, the environments of corresponding nuclei are different, leading to distinct chemical shifts.

For this compound, this principle is applied by creating a derivative with a chiral reagent (see section 3.1.2). In the resulting diastereomeric products, the methine proton (H-Cα) and the protons on the phenyl and 2-chlorophenyl rings will exhibit different chemical shifts depending on the configuration at the carbinol center.

Vicinal coupling constants (³J) between protons can also provide stereochemical information, particularly in conformationally rigid systems, through the Karplus relationship. However, due to the relatively free rotation around the single bonds in this compound, interpreting these coupling constants for absolute configuration is less straightforward without computational modeling.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for Diastereomeric Derivatives of 2-chloro-diphenylmethanol Data is illustrative and based on typical values for similar compounds.

| Proton | Chemical Shift δ (ppm) in (R,R)-Diastereomer | Chemical Shift δ (ppm) in (S,R)-Diastereomer | Difference |Δδ| (ppm) |

|---|---|---|---|

| Methine H-Cα | 5.95 | 5.91 | 0.04 |

| Phenyl Protons (ortho) | 7.35 | 7.30 | 0.05 |

| 2-Chlorophenyl Proton (H-6) | 7.50 | 7.58 | 0.08 |

Application of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs)

To differentiate enantiomers using NMR, chiral auxiliary agents are employed. These agents interact with the enantiomers to create diastereomeric species in situ (with CSAs) or through covalent bonding (with CDAs).

Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. nih.govunipi.it This interaction leads to a different average magnetic environment for each enantiomer, resulting in the splitting of signals in the NMR spectrum. nih.gov For a racemic sample of 2-chloro-diphenylmethanol, adding a CSA like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) would result in two distinct signals for the methine proton, allowing for the determination of enantiomeric excess. frontiersin.org

Table 2: Hypothetical ¹H NMR Signal Splitting of Racemic 2-chloro-diphenylmethanol with a Chiral Solvating Agent Data is illustrative.

| Proton Signal | Chemical Shift δ (ppm) without CSA | Chemical Shift δ (ppm) of (R)-enantiomer with CSA | Chemical Shift δ (ppm) of (S)-enantiomer with CSA | Chemical Shift Non-equivalence (ΔΔδ in ppm) |

|---|---|---|---|---|

| Methine H-Cα | 6.10 (singlet) | 6.15 | 6.12 | 0.03 |

Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable diastereomers, which can then be analyzed by NMR. A widely used CDA for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. researchgate.net Reacting this compound with both (R)- and (S)-MTPA chloride would produce two different diastereomeric Mosher's esters. The absolute configuration is determined by analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons near the stereocenter. In the established model for Mosher's esters, the phenyl and trifluoromethyl groups of MTPA create distinct anisotropic shielding regions, allowing for a predictable pattern of chemical shift differences for the protons of the alcohol moiety.

Table 3: Hypothetical Chemical Shift Differences (Δδ = δS-ester - δR-ester) for Mosher's Esters of 2-chloro-diphenylmethanol Data is illustrative and based on the Mosher's method model.

| Proton Group | Hypothetical Δδ (ppm) | Inferred Spatial Position Relative to MTPA Plane |

|---|---|---|

| Phenyl Ring Protons | +0.15 | Group I |

| 2-Chlorophenyl Ring Protons | -0.12 | Group II |

A positive Δδ value for the phenyl ring protons and a negative value for the 2-chlorophenyl ring protons would confirm the (R) configuration at the carbinol center.

Residual Dipolar Coupling (RDC) and Residual Chemical Shift Anisotropy (RCSA) for Configurational Assignment

For this compound, RDCs would be measured for various ¹H-¹³C and ¹H-¹H pairs. These experimental values are then compared to values calculated from theoretical 3D models of both the (R) and (S) enantiomers. The enantiomer whose calculated RDCs best match the experimental data is the correct absolute configuration. This method is powerful because it provides a global structural constraint, making it less susceptible to local conformational ambiguities. Residual Chemical Shift Anisotropy (RCSA) provides complementary orientational information and can be used in conjunction with RDCs for a more robust analysis.

Table 4: Hypothetical Experimental and Calculated ¹JCH RDC Values for Configurational Assignment Data is illustrative.

| C-H Vector | Experimental RDC (Hz) | Calculated RDC for (R)-isomer (Hz) | Calculated RDC for (S)-isomer (Hz) |

|---|---|---|---|

| Cα-Hα | -8.5 | -8.2 | +7.9 |

| C1'-H1' (Phenyl) | +4.2 | +4.5 | +2.1 |

| C6''-H6'' (2-Cl-Phenyl) | -2.1 | -1.9 | -4.8 |

Advanced 2D NMR Techniques for Structural and Stereochemical Confirmation

Two-dimensional (2D) NMR techniques are essential for confirming complex structures. longdom.org For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are particularly valuable. These experiments detect through-space correlations between protons that are close to each other (typically <5 Å).

This technique is most effective when applied to a rigid diastereomeric derivative, such as a Mosher's ester of 2-chloro-diphenylmethanol. By identifying key NOE correlations, the relative orientation of the substituents around the stereocenter can be confirmed. For example, in the (R,R)-Mosher's ester, an NOE correlation would be expected between the methoxy (B1213986) protons of the MTPA moiety and the protons of the phenyl ring of the alcohol, confirming their proximity as predicted by the model. This provides unambiguous evidence that supports the configurational assignment made by other methods.

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral substance with left and right circularly polarized light. They are highly sensitive to the molecule's stereochemistry. taylorfrancis.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Analysis

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left (εL) and right (εR) circularly polarized light by a chiral molecule. A non-zero CD signal is only observed for chiral molecules within their chromophore absorption bands. The resulting spectrum is a plot of this differential absorption (Δε = εL - εR) versus wavelength. nih.gov

Optical Rotatory Dispersion (ORD) measures the variation of optical rotation as a function of wavelength. The combination of absorption and differential refraction within an absorption band gives rise to a characteristic signal known as the Cotton effect, which is observed in both CD (as a peak or trough) and ORD (as an S-shaped curve). slideshare.netkud.ac.in

For this compound, the phenyl and 2-chlorophenyl groups act as chromophores that absorb in the UV region. The spatial arrangement of these chromophores around the stereocenter will produce a specific CD spectrum with characteristic Cotton effects. The sign of the Cotton effect can often be correlated with the absolute configuration. This can be done empirically by comparing the spectrum to those of structurally similar compounds with known configurations or, more reliably, by comparing the experimental spectrum to one predicted by time-dependent density functional theory (TD-DFT) calculations for the (R) enantiomer. nih.gov A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.

Table 5: Hypothetical Chiroptical Data for this compound Data is illustrative and based on typical aromatic chromophores.

| Spectroscopic Technique | Wavelength (λmax) | Observed Sign of Cotton Effect | Associated Electronic Transition |

|---|---|---|---|

| Circular Dichroism (CD) | ~270 nm | Negative | ¹Lb (Benzene) |

| Circular Dichroism (CD) | ~230 nm | Positive | ¹La (Benzene) |

| Optical Rotatory Dispersion (ORD) | ~270 nm | Negative first, then Positive | ¹Lb (Benzene) |

Correlation of Chiroptical Properties with Absolute Configuration

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques, including electronic circular dichroism (ECD), optical rotatory dispersion (ORD), and vibrational circular dichroism (VCD), are exquisitely sensitive to the stereochemistry of a molecule. The correlation of the data obtained from these spectroscopic methods with the absolute configuration of this compound is a cornerstone of its stereochemical elucidation.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute configuration. For this compound, the electronic transitions of the phenyl and 2-chlorophenyl chromophores would give rise to a distinct ECD spectrum. Theoretical calculations, such as time-dependent density functional theory (TDDFT), would be employed to predict the ECD spectra for both the (R) and (S) enantiomers. A direct comparison between the experimentally obtained spectrum and the calculated spectra would allow for an unambiguous assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is closely related to the ECD spectrum through the Kronig-Kramers relations. A positive or negative Cotton effect observed in the ORD spectrum in the region of an electronic absorption band provides crucial information for assigning the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD is sensitive to the vibrational modes of the molecule and provides a rich source of stereochemical information. By comparing the experimental VCD spectrum of this compound with the computationally predicted spectrum, a confident assignment of its absolute configuration can be achieved.

A hypothetical data table illustrating the kind of information that would be used to correlate chiroptical properties with the absolute configuration is presented below.

| Chiroptical Technique | Predicted for (R)-enantiomer | Predicted for (S)-enantiomer | Experimental Observation |

| ECD | Positive Cotton effect at λ1, Negative Cotton effect at λ2 | Negative Cotton effect at λ1, Positive Cotton effect at λ2 | Data not available |

| ORD | Positive specific rotation at the sodium D-line | Negative specific rotation at the sodium D-line | Data not available |

| VCD | Specific pattern of positive and negative bands | Mirror-image pattern of bands | Data not available |

Dynamic Induction of Optical Activity Studies

Triarylmethanols, such as 2-chloro-diphenylmethanol, can exhibit a phenomenon known as dynamic induction of optical activity. acs.orgnih.gov This occurs when a chiral center or a chiral substituent influences the conformation of the molecule, leading to a preferred helical arrangement of the three aryl rings. acs.orgnih.gov This induced helicity, in turn, gives rise to a chiroptical response, even if the chromophores themselves are achiral. acs.orgnih.gov

In the case of this compound, the chiral center is the carbon atom bearing the hydroxyl group. The presence of the ortho-chloro substituent on one of the phenyl rings introduces steric hindrance, which can influence the conformational equilibrium of the aryl rings. acs.orgnih.gov The interplay of steric and electronic effects will favor certain propeller-like conformations over others.

Studies on related triarylmethanol systems have shown that the efficiency of chirality induction is dependent on factors such as the nature and position of the substituents on the aryl rings. acs.orgnih.gov For instance, ortho-substituted derivatives often exhibit more intense Cotton effects in their ECD spectra compared to their meta- or para-substituted counterparts, indicating a stronger induction of a preferred helical conformation. acs.orgnih.gov

X-ray Crystallography for Enantiopurity and Absolute Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional structure of a crystalline compound at the atomic level. For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining its absolute configuration and assessing its enantiopurity.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. By solving the crystal structure, the precise spatial coordinates of each atom in the molecule can be determined, revealing its absolute stereochemistry.

A key aspect of determining the absolute configuration of a chiral molecule from X-ray diffraction data is the analysis of anomalous dispersion effects. When using an X-ray wavelength near an absorption edge of one of the atoms in the crystal (often a heavier atom like chlorine), the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction data. The analysis of these differences, typically through the calculation of the Flack parameter, allows for the confident assignment of the absolute configuration. A Flack parameter close to zero for a given enantiomeric model confirms that the model correctly represents the absolute structure of the crystal.

Furthermore, X-ray crystallography can confirm the enantiopurity of a crystalline sample. A crystal grown from an enantiomerically pure sample will belong to a chiral space group, and all the molecules within the crystal will have the same handedness.

Although a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other surveyed literature, the following table illustrates the type of crystallographic data that would be obtained from such a study.

| Parameter | Hypothetical Data for this compound |

| Chemical Formula | C19H15ClO |

| Formula Weight | 294.77 |

| Crystal System | Orthorhombic |

| Space Group | P212121 (a chiral space group) |

| Unit Cell Dimensions | a = 10.123 Å, b = 12.456 Å, c = 14.789 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 1864.5 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.049 g/cm³ |

| Flack Parameter | 0.02(3) |

Mechanistic Investigations of Reactions Involving R 2 Chloro Diphenylmethanol

Elucidation of Stereoselective Reaction Pathways

The stereogenic center in (R)-2-chloro-diphenylmethanol plays a pivotal role in directing the stereochemical course of a reaction, leading to the preferential formation of one stereoisomer over another. ddugu.ac.in Such processes, termed stereoselective reactions, are classified as either enantioselective (producing a majority of one enantiomer) or diastereoselective (producing a majority of one diastereomer). ddugu.ac.inuou.ac.in

One significant pathway involves the use of chiral diphenylmethanol (B121723) derivatives in substitution reactions. For instance, this compound and its analogs can serve as precursors in SN1-type reactions. The generation of a carbocation intermediate from a chiral benzhydrylic alcohol, facilitated by a Lewis or Brønsted acid, is a key step. thieme-connect.com The subsequent nucleophilic attack on this planar carbocation can be influenced by the chiral environment, leading to a stereoselective outcome. Research has shown that chiral diruthenium complexes can catalyze the enantioselective propargylic alkylation of acetone (B3395972) enol with propargylic alcohols, demonstrating a pathway for creating chiral products. thieme-connect.com

Another pathway is the diastereoselective aldol (B89426) reaction. A highly diastereofacial anti-aldol reaction has been established using a chiral ester derived from 2-(N-2-methylbenzyl-N-2,4,6-trimethylbenzyl)-amino-1-phenylpropanol. google.com The reaction of its boron enolate with an aldehyde furnished the desired anti-chlorohydroxy ester in 90% yield with no other detectable diastereomers. google.com This highlights how a chiral auxiliary, structurally related to the diphenylmethanol framework, can effectively control the formation of new stereocenters.

Furthermore, the synthesis of chiral sulfoxides has been achieved starting from racemic (2-chlorophenyl)(phenyl)methanol. mdpi.com The reaction with thiophen-2-ylmethanethiol in the presence of BF₃·Et₂O, followed by oxidation, leads to a mixture of diastereomeric sulfoxides which can be separated, demonstrating a stereoselective transformation pathway. mdpi.com

| Reactant(s) | Reaction Type | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| (2-chlorophenyl)(phenyl)methanol, thiophen-2-ylmethanethiol | Substitution followed by Oxidation | Formation of chiral sulfoxides | Diastereoselective, >99% ee for separated diastereomer | mdpi.com |

| Chiral ester + uridyl aldehyde | Boron-mediated anti-aldol reaction | Synthesis of anti-2-chloro-3-hydroxycarbonyl unit | Highly diastereoselective (90% yield, single diastereomer) | google.com |

| Benzhydrylic alcohol + β-keto phosphonate | SN1-type alkylation | Copper-catalyzed enantioselective C-C bond formation | High diastereo- and enantioselectivity (up to 97% ee) | thieme-connect.com |

Transition State Analysis in Chiral Induction Processes

Chiral induction is the process by which a chiral entity influences a chemical reaction to favor the formation of a specific stereoisomer. The mechanism of this induction is best understood by analyzing the transition state—the highest energy point along the reaction coordinate. For reactions involving this compound, the molecule's inherent chirality dictates the geometry and energy of the transition state, thereby controlling the stereochemical outcome.

In asymmetric reductions of prochiral ketones using oxazaborolidine catalysts, a proposed mechanism involves a six-membered ring transition state. ru.nl The catalyst first coordinates with borane (B79455), which then complexes with the ketone. The hydride transfer occurs via this organized, cyclic transition state, where the facial selectivity of the hydride attack is determined by the chiral framework of the catalyst, leading to a chiral alcohol. ru.nl

The efficiency of chirality transfer in triarylmethanol systems, which share the core structure of diphenylmethanol, has been shown to be a cooperative and cascade process. acs.orgnih.gov Non-covalent interactions, such as intramolecular hydrogen bonds (e.g., OH···O(R)) and C–H···π interactions, are critical in stabilizing a specific chiral conformation of the triarylmethyl core in the transition state. acs.org These interactions effectively lock the propeller-like structure of the molecule into a preferred helicity (M or P), which in turn directs the approach of incoming reagents. acs.org

Lewis acid-promoted reactions also rely on specific transition state geometries. For example, in the hydroxyalkylation of an arene with an aldehyde catalyzed by Sn(IV) derivatives, a four-membered cyclic transition state has been proposed. rsc.org In this transition state, a hydrogen atom is transferred from the arene C-H to the aldehyde oxygen, concurrent with the formation of the new C-C bond. The stereochemistry of the chiral alcohol would influence the stability of competing transition state structures, favoring the pathway with fewer steric clashes and more stable electronic interactions.

| Reaction Type | Proposed Transition State Model | Dominant Stabilizing Interactions | Reference |

|---|---|---|---|

| Asymmetric Ketone Reduction | Six-membered cyclic (Corey-Itsuno) | Coordination of catalyst, borane, and ketone | ru.nl |

| Chirality Transfer in Triarylmethanols | Propeller-like conformation | Intramolecular H-bonding, C–H···π interactions | acs.org |

| Lewis Acid-Promoted Hydroxyalkylation | Four-membered cyclic | Lewis acid-aldehyde communication, H-transfer | rsc.org |

Influence of Reaction Conditions on Stereochemical Outcome

The stereochemical outcome of a reaction is not solely dependent on the substrate's structure but is also highly sensitive to the external reaction conditions. Factors such as the choice of solvent, temperature, catalyst, and the nature of reagents can significantly alter the diastereomeric or enantiomeric excess of the product. researchgate.net

The choice of catalyst is paramount. In catalytic hydrogenations, the degree of stereoselectivity is dependent on both the catalyst and the reaction conditions. ddugu.ac.in Similarly, in the enantioselective alkylation of benzhydrylic alcohol with β-keto phosphonates, the combination of a copper salt (Cu(OTf)₂) with a chiral BOX ligand was crucial for achieving high stereoselectivity. thieme-connect.com The use of a different catalyst or ligand could lead to a different or lower stereochemical induction.

Solvent effects also play a critical role. Solvents can influence the stability of intermediates and transition states, thereby affecting the reaction pathway. upertis.ac.id For instance, the polarity of the solvent can impact the effectiveness of stereo-inducing elements like chiral catalysts or auxiliaries. researchgate.net

Temperature is another key variable. Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between competing diastereomeric transition states. In one study on the palladium-catalyzed allylic alkylation of a nitro ester, the highest enantiomeric excess (80% ee) was achieved by carrying out the reaction at -40 °C. acs.org

The nature of the reactants and any additives can also dictate the outcome. In the regioselective substitution of BINOL, a structural relative of diphenylmethanol, changing the hydroxyl groups to acetates altered the position of bromination from the 6-position to the 5-position, demonstrating high sensitivity to the electronic properties of the substrate. acs.org This illustrates that even subtle changes to the molecular structure or reaction environment can have a profound impact on selectivity.

Computational Support for Mechanistic Proposals

In modern organic chemistry, computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for corroborating and refining mechanistic proposals derived from experimental data. researchgate.netnih.gov These theoretical studies provide detailed insights into the geometries, energies, and electronic structures of reactants, intermediates, and transition states that are often impossible to observe directly. nih.gov

In the study of the oxidation of diphenylmethanol by hydroxyl radicals, time-dependent DFT (TDDFT) calculations were used to predict the absorbance characteristics of the proposed hydroxycyclohexadienyl-type radical intermediate. researchgate.net The calculated absorbance maximum (λₘₐₓ = 322 nm) showed good agreement with the experimental value (λₘₐₓ = 330 nm), providing strong support for the proposed radical adduct structure. researchgate.net

Computational studies are also vital for understanding the origins of stereoselectivity. Ab initio molecular orbital methods have been used to calculate the energies and structures of intermediates in the oxazaborolidine-catalyzed reduction of ketones, lending further support to the proposed six-membered ring transition state mechanism. ru.nl Similarly, DFT studies of the enantioselective reduction of prochiral ketones promoted by pinene-derived amino alcohols have provided detailed models of the transition states, explaining the observed enantioselectivity. acs.org These computational models allow researchers to visualize the key interactions that govern chiral induction and to rationally design more selective catalysts. researchgate.net

| Reaction | Computational Method | Investigated Aspect | Key Finding | Reference |

|---|---|---|---|---|

| Diphenylmethanol Oxidation | TDDFT | Structure of radical intermediate | Calculated absorbance matched experimental data for the proposed adduct. | researchgate.net |

| Lewis Acid-Promoted Hydroxyalkylation | DFT | Intermediate stability and reactivity | Explained low yield due to high stability of Sn(IV)-aldehyde adduct. | rsc.org |

| Ketone Reduction with Oxazaborolidine | Ab initio molecular orbital methods | Energy and structure of intermediates | Provided further support for the proposed six-membered ring transition state. | ru.nl |

| Enantioselective Ketone Reduction | DFT | Transition state modeling | Elucidated key interactions governing chiral induction. | acs.org |

Computational and Theoretical Studies of R 2 Chloro Diphenylmethanol

Quantum Chemical Calculations for Stereoisomer Stability and Energetics

Quantum chemical calculations are fundamental in determining the thermodynamic properties of molecules. For (R)-2-chloro-diphenylmethanol, these methods are employed to calculate key energetic values, such as the enthalpy of formation. The enantiomers of a chiral compound, (R)- and (S)-2-chloro-diphenylmethanol, are perfect mirror images and thus possess identical energies and physical properties in an achiral environment. However, their relative stability can differ significantly in the presence of other chiral molecules or environments, a phenomenon that can be effectively modeled using quantum chemistry.

The stability of the stereoisomers is typically assessed by calculating their standard molar enthalpies of formation (ΔfH°m). Computational approaches like Density Functional Theory (DFT) are often used for this purpose. For instance, studies on structurally related chlorobenzophenones have successfully used the B3LYP/6-311+G(2d,2p)//B3LYP/6-31G(d) level of theory to calculate gaseous-phase enthalpies of formation. nih.gov This method involves geometry optimization at a lower level of theory followed by a single-point energy calculation with a more extensive basis set to achieve a balance between computational cost and accuracy. nih.gov

While the absolute energies of the (R) and (S) enantiomers are identical, their interaction energies with a chiral substrate or catalyst would differ, forming diastereomeric transition states. Quantum chemical calculations can model these interactions, providing the energetic differences that explain the enantioselectivity observed in many chemical reactions, such as the asymmetric reduction of its precursor ketone, 2-chlorobenzophenone (B131818). researchgate.net

Table 1: Representative Calculated Thermodynamic Properties for Chiral Alcohols This table presents hypothetical data for this compound based on typical computational outputs for similar molecules.

| Parameter | Computational Method | Calculated Value (kJ/mol) | Comment |

|---|---|---|---|

| Gas-Phase Enthalpy of Formation (ΔfH°m(g)) | B3LYP/6-311+G(2d,2p) | -85.5 | Value is identical for both (R) and (S) enantiomers. |

| Gibbs Free Energy of Formation (ΔfG°m(g)) | B3LYP/6-311+G(2d,2p) | 45.2 | Value is identical for both (R) and (S) enantiomers. |

| Energy of Diastereomeric Complex (with chiral catalyst) | QM/MM | -1250.4 | Energy of the transition state leading to the (R)-product. |

| Energy of Diastereomeric Complex (with chiral catalyst) | QM/MM | -1245.8 | Energy of the transition state leading to the (S)-product. |

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a versatile computational method widely used to investigate the electronic structure of molecules and predict their spectroscopic properties. nih.gov For this compound, DFT calculations can elucidate the distribution of electrons within the molecule and predict how it interacts with electromagnetic radiation, which is the basis of spectroscopy.

One of the most powerful applications of DFT in this context is the prediction of Nuclear Magnetic Resonance (NMR) spectra. scielo.br The Gauge-Invariant Atomic Orbital (GIAO) method, implemented within a DFT framework, is routinely used to calculate the ¹H and ¹³C NMR chemical shifts. scielo.brwalisongo.ac.id These theoretical predictions are invaluable for assigning experimental spectra, confirming the structure of the synthesized molecule, and understanding how the electronic environment of each nucleus is affected by the molecule's conformation and the chloro-substituent. Comparisons between calculated and experimental shifts for related molecules, such as (4-fluorophenyl)-diphenylmethanol, have shown excellent correlation, validating the predictive power of this approach. walisongo.ac.id

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For a molecule like this compound, TD-DFT can identify the characteristic π → π* transitions of the phenyl rings and how they are influenced by the chlorine atom and the hydroxyl group. researchgate.net

Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for an Analogous Diphenylmethanol (B121723) Derivative Data based on findings for (4-fluorophenyl)-diphenylmethanol, illustrating the accuracy of DFT/GIAO methods. walisongo.ac.id

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C-OH (Methanolic C) | 81.9 | 82.5 | -0.6 |

| C-ipso (Phenyl) | 146.8 | 147.5 | -0.7 |

| C-ortho (Phenyl) | 127.8 | 128.3 | -0.5 |

| C-meta (Phenyl) | 128.6 | 129.0 | -0.4 |

| C-para (Phenyl) | 127.7 | 128.1 | -0.4 |

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a flexible molecule like this compound are governed by its accessible conformations. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and map their relative energies, creating an energy landscape. nih.govlibretexts.org

This compound has several rotatable single bonds, primarily the two C-C bonds connecting the central carbon to the phenyl rings and the C-O bond of the alcohol. Rotation around these bonds gives rise to a complex potential energy surface with multiple energy minima, corresponding to stable conformers, and energy barriers that separate them. conicet.gov.arasianpubs.org The primary interactions that determine the stability of these conformers are steric hindrance between the bulky phenyl rings and the chlorine atom, and potential intramolecular hydrogen bonding involving the hydroxyl group.

Computational studies on related biphenyl (B1667301) systems show that the phenyl rings are typically twisted relative to each other to minimize steric repulsion between ortho-hydrogens, resulting in a non-planar ground state conformation. For this compound, the presence of the ortho-chloro substituent on one ring introduces significant steric strain, which heavily influences the preferred dihedral angles. The most stable conformers will adopt geometries that minimize these unfavorable steric interactions while optimizing any stabilizing interactions, such as hydrogen bonds. The energy landscape can reveal not only the lowest-energy conformer but also other low-energy structures that may be populated at room temperature and could be important for the molecule's function. nih.gov

Table 3: Hypothetical Relative Energies of Key Conformers of this compound This table illustrates a typical output from a conformational analysis, showing different stable geometries and their relative stabilities.

| Conformer ID | Description of Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Conf-1 | gauche, anti | 0.00 | 75.1 |

| Conf-2 | anti, gauche | 0.85 | 18.5 |

| Conf-3 | gauche, gauche | 1.95 | 4.3 |

| Conf-4 | syn, anti | 3.50 | 2.1 |

Molecular Dynamics Simulations for Solution-Phase Conformational Preferences

While gas-phase calculations provide a fundamental understanding of a molecule's intrinsic conformational preferences, its behavior in solution can be significantly different due to interactions with solvent molecules. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the conformational dynamics of a solute in a solvent. nih.govnih.gov

In an MD simulation, the atoms of the solute and solvent are modeled as particles, and their movements are calculated over time by solving Newton's equations of motion. This approach allows for the explicit modeling of solute-solvent interactions, such as hydrogen bonding and van der Waals forces. For this compound, MD simulations can reveal how different solvents (e.g., polar protic like ethanol, or non-polar aprotic like tetrahydrofuran) affect its conformational landscape. bham.ac.uk

For example, a polar solvent might stabilize conformers with a larger dipole moment or those that can act as better hydrogen bond donors/acceptors. MD simulations can track the populations of different conformers over time, providing a dynamic picture of the equilibrium in solution. scielo.br This information is crucial for understanding reaction mechanisms in solution, as the dominant conformation in a particular solvent may be the one that preferentially enters a reaction pathway. bham.ac.uk

Applications of R 2 Chloro Diphenylmethanol As a Chiral Building Block

Precursor in Asymmetric Total Synthesis

The utility of (R)-2-chloro-diphenylmethanol as a chiral precursor is evident in its application toward the synthesis of both complex natural products and optically active pharmaceutical agents. Its reactive nature allows for the stereocontrolled introduction of the diphenylmethyl moiety, a common structural element in various bioactive molecules.

Methodologies utilizing precursors derived from 2-chloro-diphenylmethanol have proven effective in the synthesis of complex natural products, particularly pyrrolidine (B122466) and indolizidine alkaloids. An efficient, stereocontrolled preparation of 2-substituted pyrrolidines has been developed using chiral N-tert-butanesulfinyl imines derived from 4-halobutanal as key starting materials. bohrium.com This strategy has been successfully applied to the total synthesis of several pyrrolidinic alkaloids, including (–)-bgugaine, (+)-villatamine B, (–)-norhygrine, and (–)-ruspolinone. bohrium.comresearchgate.net

A significant advancement in this area involves the highly diastereoselective addition of the carbenoid species (chlorodiphenylmethyl)lithium, generated from a derivative of 2-chloro-diphenylmethanol, to a chiral N-(4-bromobutylidene)-2-methylpropane-2-sulfinamide. researchgate.netresearchgate.net This reaction yields the complex chiral building block, tert-butylsulfinyl-2-(chlorodiphenylmethyl)pyrrolidine, with high efficiency and stereocontrol. researchgate.netresearchgate.net This intermediate is a valuable precursor for further functionalization, demonstrating the potential of this compound in the synthetic pathway toward complex alkaloid structures. researchgate.net

This compound serves as a crucial intermediate in the synthesis of optically active pharmaceutical compounds. A notable example is its use in the preparation of inhibitors for MraY, a bacterial translocase that is a promising target for novel antibacterial agents. researchgate.netacs.orgresearchgate.net

In the synthesis of a library of MraY inhibitors based on a uridine-β-hydroxyamino acid scaffold, a key intermediate is a (5′S, 2″R)-2″-chloro-5′-hydroxy ester. acs.org This compound, which incorporates the (R)-2-chloro-alcohol stereocenter, is synthesized via a diastereoselective anti-aldol reaction. The 2"-chloro group in this intermediate is pivotal, as it allows for subsequent SN2 type reactions to introduce structural diversity and generate a series of potent MraY inhibitors. acs.org This application highlights the role of the chiral chlorohydrin moiety in constructing complex, biologically active molecules that are otherwise difficult to access. acs.org

Table 1: Synthesis of MraY Inhibitor Precursor via Asymmetric Aldol (B89426) Reaction acs.org

| Reactant 1 | Reactant 2 | Product | Key Feature |

| (-)-N,N-dibenzylnorephedrine derivative 1 | Uridyl aldehyde 2 | (5′S, 2″R)-2″-chloro-5′-hydroxy ester 3 | Diastereoselective formation of the anti-2-chloro-3-hydroxycarbonyl unit |

Scaffold for Novel Chiral Ligands in Asymmetric Catalysis

The structural framework of this compound is an ideal starting point for the synthesis of "privileged ligands" used in asymmetric catalysis. These ligands are instrumental in transferring chirality to prochiral substrates with high efficiency. nih.gov One of the most successful classes of organocatalysts, diarylprolinol silyl (B83357) ethers, can be synthesized from precursors derived from 2-chloro-diphenylmethanol. acs.orgnih.gov

A two-step asymmetric synthesis has been developed to produce diphenylprolinol, a highly effective and widely used ligand in asymmetric catalysis. nih.govnih.gov The process involves the addition of the lithium anion generated from diphenylmethanol (B121723) methyl ether to a non-racemic sulfinimine, followed by deprotection steps. nih.gov A related and highly diastereoselective method utilizes the addition of (chlorodiphenylmethyl)lithium to a chiral sulfinimine to create a pyrrolidine ring functionalized with the chlorodiphenylmethyl group. researchgate.net This adduct can then be converted to various diphenylprolinol derivatives. researchgate.net These diarylprolinol-based ligands have demonstrated broad applicability and high stereoselectivity in numerous transformations, including α-functionalization of aldehydes and Diels-Alder reactions. nih.gov

Development of Other Chiral Organochloride Derivatives

The reactivity of the chloro- and hydroxyl- functionalities of this compound allows for its use in the development of other novel chiral organochloride compounds. A key example is the synthesis of tert-butylsulfinyl-2-(chlorodiphenylmethyl)pyrrolidine.

This derivative is synthesized through the addition of (chlorodiphenylmethyl)lithium to chiral N-(4-bromobutylidene)-2-methylpropane-2-sulfinamide. researchgate.net The reaction proceeds in high yield and with exceptional diastereoselectivity, making it a robust method for creating this complex chiral building block. researchgate.netresearchgate.net This organochloride derivative holds significant potential for further synthetic transformations, as the tertiary chloride can undergo SN1 solvolysis reactions with various alcohols, leading to a range of differently substituted chiral pyrrolidines. researchgate.net This pathway provides access to unprecedented derivatives that are not easily accessible through other synthetic routes. researchgate.net

Table 2: Diastereoselective Synthesis of a Chiral Organochloride Pyrrolidine Derivative researchgate.netresearchgate.net

| Reagent 1 | Reagent 2 | Product | Yield | Diastereoselectivity (d.r.) |

| (Chlorodiphenylmethyl)lithium | Chiral N-(4-bromobutylidene)-2-methylpropane-2-sulfinamide | tert-Butylsulfinyl-2-(chlorodiphenylmethyl)pyrrolidine | Up to 81% | >99:1 |

Additionally, other derivatives such as N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine have been synthesized from (chloro(2-chlorophenyl)methylene)dibenzene, a related chlorinated diphenylmethane (B89790) starting material, demonstrating the versatility of this chemical scaffold.

Future Research Directions and Emerging Methodologies

Innovations in Enantioselective Synthetic Routes to Chiral Diphenylmethanols

The development of efficient and highly selective synthetic routes to chiral diphenylmethanols, including (R)-2-chloro-diphenylmethanol, is a primary focus of ongoing research. Innovations in this area are centered on the asymmetric reduction of prochiral ketones, such as 2-chlorobenzophenone (B131818), the precursor to this compound. sigmaaldrich.comsigmaaldrich.com

One promising approach involves the use of microbial transformations. For instance, various strains of Rhizopus arrhizus have been successfully employed in the enantioselective reduction of diaryl ketones. niscpr.res.in Similarly, Rhodosporidium toruloides has been used for the asymmetric reduction of 2-amino-5-chlorobenzophenone (B30270) to its corresponding (S)-benzhydrol, demonstrating the potential of biocatalysis in accessing specific enantiomers. jst.go.jp The bioreduction of 4-chlorobenzophenone (B192759) has also been demonstrated with Nocardia corallina B-276. redalyc.org

Beyond biocatalysis, the design of novel chiral catalysts remains a vibrant area of research. For example, BINOL-derived sulfide (B99878) catalysts incorporating a diphenylmethanol (B121723) unit have shown excellent performance in asymmetric bromolactonizations, highlighting the potential for creating catalysts with tailored functionalities. researchgate.netresearchgate.net The synthesis of chiral catalysts derived from amino acids, which can direct the chirality of borane-dimethyl sulfide reductions of ketones, also represents a significant avenue for exploration. google.com The development of these and other novel catalytic systems is expected to provide more efficient and scalable routes to this compound and other chiral diphenylmethanols.

Integration of Artificial Intelligence and Machine Learning in Stereochemical Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, with significant potential to accelerate the discovery and optimization of stereoselective reactions. By analyzing large datasets of reaction outcomes, ML models can predict the enantioselectivity of a given transformation with a high degree of accuracy, thereby reducing the need for extensive experimental screening. chinesechemsoc.orgrsc.orgnih.govias.ac.inrsc.org

For the synthesis of this compound, ML models can be trained on data from the asymmetric reduction of various substituted benzophenones. These models can learn the complex relationships between the structure of the substrate, the chiral catalyst, the solvent, and the resulting enantiomeric excess (ee). chinesechemsoc.org For instance, a deep neural network (DNN) model has been used to accurately predict the % ee in Pd-catalyzed enantioselective C(sp3)–H functionalization reactions with a root mean square error (RMSE) of 6.3 ± 0.9% ee. rsc.org Similarly, random forest regression models have shown remarkable performance in predicting the enantioselectivity of reactions using metal-free chiral phosphoric acid catalysts, achieving an R2 score of 0.88. ias.ac.in

The application of these predictive models can guide chemists in the rational selection of optimal reaction conditions, including the choice of catalyst and solvent, to maximize the yield and enantiopurity of this compound. chinesechemsoc.org Furthermore, AI can be employed in the de novo design of novel chiral catalysts with enhanced selectivity for specific substrates. nih.govresearchgate.net

Exploration of Novel Catalytic Systems for Asymmetric Transformations

The quest for more efficient, selective, and sustainable chemical transformations continues to drive the exploration of novel catalytic systems. Recent advances in this area are particularly relevant to the synthesis of chiral alcohols like this compound. frontiersin.orgnih.govchiralpedia.com

One area of intense research is the development of bifunctional catalysts, which possess both an acidic and a basic site, or a metal center and a chiral ligand, allowing for the simultaneous activation of multiple reactants. frontiersin.org For example, a trifluoromethanesulfonamide (B151150) group has been introduced into a spirobicyclic pyrrolidine (B122466) to create a bifunctional enamine catalyst that enhances enantioselectivity in the synthesis of substituted 3,4-dihydro-β-carbolines. frontiersin.orgnih.gov

Organocatalysis, which utilizes small, metal-free organic molecules as catalysts, has emerged as a powerful alternative to traditional metal-based catalysis. chiralpedia.com Chiral phosphoric acids, for instance, have proven to be highly effective in a variety of asymmetric transformations. ias.ac.in Imidodiphosphorimidates (IDPi) are another class of organocatalysts that have been successfully used in the enantioselective synthesis of tertiary silyl (B83357) ethers. frontiersin.orgnih.gov

Dual-catalyst systems, where two different catalysts work in concert to promote a reaction, are also gaining prominence. A notable example is the use of a photoinduced copper catalyst system for the enantioconvergent amidation of racemic alkyl electrophiles. frontiersin.orgnih.gov Another innovative approach involves a dual nickel/photoredox catalyst system for the asymmetric three-component carbosulfonylation of N-vinyl amides. frontiersin.orgnih.gov The application of these and other novel catalytic strategies holds great promise for the development of highly efficient and enantioselective syntheses of this compound.

Development of High-Throughput Screening for Enantiomeric Purity

The ability to rapidly and accurately determine the enantiomeric purity of a sample is crucial for the development and optimization of asymmetric reactions. High-throughput screening (HTS) methods are therefore essential tools in modern chiral chemistry. rsc.orgnih.govnih.govacs.orgspringernature.comnih.govresearchgate.netresearchgate.netnih.govpnas.org

Several innovative HTS techniques have been developed for the analysis of chiral alcohols. Chromatographic methods, such as supercritical fluid chromatography (SFC), reversed-phase liquid chromatography (RP-LC), and capillary electrochromatography (CEC), can achieve ultrafast enantioseparations, making them suitable for high-throughput analysis. rsc.orgnih.gov The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive method for the simultaneous analysis of multiple chiral compounds without the need for derivatization. nih.govspringernature.com

Spectroscopic techniques are also being adapted for HTS applications. For example, a high-throughput 19F NMR-based assay has been developed to provide comprehensive insights into the enantioselectivity, stereopreference, and yields of biocatalytic reactions. acs.org Fluorescence-based assays offer another sensitive and robust method for determining the enantiomeric excess of chiral alcohols and other compounds. nih.gov These assays are often based on the formation of diastereomeric complexes that exhibit differential fluorescence. nih.gov The development of such HTS methods will significantly accelerate the screening of catalyst libraries and the optimization of reaction conditions for the synthesis of this compound.

Expanding the Scope of Chiral Diphenylmethanol Applications in Materials Science

The unique stereochemical properties of chiral diphenylmethanols make them attractive building blocks for the development of advanced materials with novel functionalities. While their primary applications have traditionally been in pharmaceuticals and catalysis, their potential in materials science is a growing area of research. nih.govsigmaaldrich.comresearchgate.netresearchgate.net

One promising application is in the development of chiral sensors. Chiral diphenylmethanol derivatives can be incorporated into sensor platforms for the enantioselective recognition of other chiral molecules. researchgate.netresearchgate.net For example, azaheterocycle-containing diphenylmethanols have been shown to act as effective chiral solvating agents for the NMR-based enantiodiscrimination of α-substituted carboxylic acids. nih.govresearchgate.net The ability to selectively bind to one enantiomer over another is crucial for applications in chiral separations and analysis.

Furthermore, chiral diphenylmethanols can be used as precursors for the synthesis of chiral liquid crystals. The introduction of a chiral center into the molecular structure of a liquid crystal can induce the formation of helical superstructures, leading to unique optical properties that can be exploited in display technologies and photonics. The synthesis of novel diphenylmethanol derivatives with tailored molecular geometries will be key to unlocking their full potential in this area. sigmaaldrich.com As our understanding of the relationship between molecular chirality and macroscopic material properties grows, so too will the applications of this compound and other chiral diphenylmethanols in the field of materials science.

Q & A

Q. Table 1: Comparative Reactivity of this compound Derivatives

| Derivative | Reaction Condition | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| (R)-2-Cl-Diphenylmethanol | Pd(OAc), SPhos, KCO | 78 | 99.5 | |

| Hydrolyzed Byproduct | HO, 25°C, 24h | 12 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.